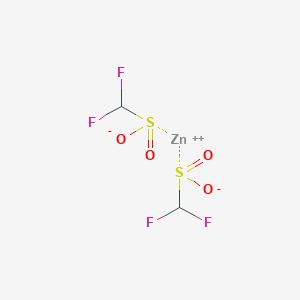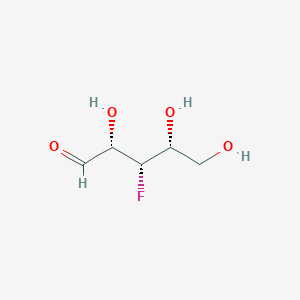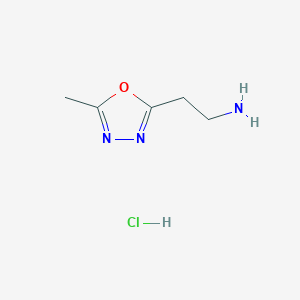
Zn(SO2CF2H)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zn(SO2CF2H)2, also known as Zinc difluoromethanesulfinate, is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs .
Synthesis Analysis
Zn(SO2CF2H)2, also known as DFMS, is used for the innate difluoromethylation of organic substrates via a radical process . This method is mild, operationally simple, chemoselective, and scalable. It is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity .Molecular Structure Analysis
The molecular structure of Zn(SO2CF2H)2 has been studied using infrared and Raman spectroscopies . Ab initio calculations were used to study the structures and vibrational properties of the compound and its SO2CF2H- anion .Chemical Reactions Analysis
Zn(SO2CF2H)2 is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids . It is also used for the innate difluoromethylation of organic substrates via a radical process .Scientific Research Applications
Gas Sorption and Storage
Zn-based metal-organic frameworks (MOFs) show significant potential in gas sorption and storage. Eddaoudi et al. (2000) and Li et al. (1998) describe porous MOFs that demonstrate high structural integrity and organization, essential for effective gas sorption isotherms. These properties are crucial for practical applications in gas storage and separation technologies (Eddaoudi et al., 2000); (Li et al., 1998).
Water Sensing and Imaging
Chen et al. (2017) discuss a Zn-MOF that demonstrates excellent potential for water sensing and thermal imaging, highlighting its responsiveness to water at a molecular level. This MOF undergoes structural transformations in the presence of water, which can be used for sensitive detection in various applications (Chen et al., 2017).
Selective Metal Ion Sensing
Khan et al. (2020) describe a luminescent 3D MOF that can be used for the selective sensing of metal ions in water. This application is particularly relevant for environmental monitoring and the detection of toxic substances in water sources (Khan et al., 2020).
Electrochemical Applications
Zhao et al. (2019) explore the use of a “water-in-deep eutectic solvent” electrolyte in enhancing the performance of Zn-based anodes for rechargeable batteries. This research contributes to the development of more efficient and durable rechargeable battery systems (Zhao et al., 2019).
Drug Therapy and Medical Applications
Refat et al. (2021) demonstrate the medicinal applications of a Zn complex in combination with stem cell therapy, offering potential therapeutic strategies against diabetes and pulmonary dysfunction. This research highlights the biomedical applications of Zn complexes (Refat et al., 2021).
Safety and Hazards
The safety data sheet for Zinc compounds suggests that they may form combustible dust concentrations in air. In contact with water, they release flammable gases which may ignite spontaneously . They should be stored under an inert atmosphere in a dry place, in a closed container, and in a well-ventilated place .
properties
IUPAC Name |
zinc;difluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEYAPVLXKEKMP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O4S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zn(SO2CF2H)2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














